1,3-Dimethylpiperidin-4-amine
Overview
Description
- 1,3-Dimethylpiperidin-4-amine is a heterocyclic organic compound with the chemical formula C<sub>7</sub>H<sub>16</sub>N<sub>2</sub> . It is also known as N,N-dimethylpiperidin-4-amine .
- The IUPAC name for this compound is N,N-dimethyl-N-(4-piperidinyl)amine .
- It appears as a colorless to yellow liquid .
Synthesis Analysis
- The synthesis of 1,3-Dimethylpiperidin-4-amine can be achieved through various methods. One common approach involves the reaction of dimethylamine with 4-piperidone .
- The detailed synthetic route and conditions would depend on the specific laboratory procedure used.
Molecular Structure Analysis
- The molecular structure of 1,3-Dimethylpiperidin-4-amine consists of a piperidine ring with two methyl groups attached to the nitrogen atom.
Chemical Reactions Analysis
- 1,3-Dimethylpiperidin-4-amine can participate in various chemical reactions, including:
- Alkylation reactions : It can undergo alkylation at the nitrogen atom.
- Reductive amination : It can react with carbonyl compounds to form secondary amines.
- Catalytic transformations : It may serve as a catalyst or reagent in organic synthesis.
Physical And Chemical Properties Analysis
- Boiling point : 187°C
- Density : 1.09 g/mL
- Flash point : 187°C
- Refractive index : 1.4760
- Storage temperature : Refrigerator
- Purity : 97%
Scientific Research Applications
- Specific Scientific Field : Organic Synthesis
- Summary of the Application : 1,3-Dimethylpiperidin-4-amine (also referred to as N,N-Dimethylpyridin-4-amine or DMAP) based ionic liquids have been used as catalysts for the synthesis of indoles and 1H-tetrazoles . This method is environmentally friendly and requires only minimum catalyst loading .
- Methods of Application or Experimental Procedures : The synthesis of indoles was carried out via Fischer indole synthesis, and the formation of 1H-tetrazoles was achieved via click chemistry . The reaction was carried out under a solvent-free environment .
- Results or Outcomes : The use of DMAP based ionic liquids as catalysts resulted in the facile synthesis of indoles and 1H-tetrazoles . The method was found to be efficient and environmentally friendly .
Safety And Hazards
- Hazard Statements : H302 (Harmful if swallowed)
- Precautionary Statements : P260, P301, P303, P305, P330, P331, P338, P351, P353, P361, P405
- Safety Data Sheet : Link
Future Directions
- Further research could explore the potential therapeutic applications of 1,3-Dimethylpiperidin-4-amine , especially in areas such as pain management or gastrointestinal recovery after surgery.
Please note that this analysis is based on available information, and further studies may provide additional insights. If you need more specific details or have any other questions, feel free to ask! 😊
properties
IUPAC Name |
1,3-dimethylpiperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-6-5-9(2)4-3-7(6)8/h6-7H,3-5,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFDKDVGHUCVFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629736 | |
Record name | 1,3-Dimethylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethylpiperidin-4-amine | |
CAS RN |
30648-81-8, 900642-45-7 | |
Record name | 1,3-Dimethylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dimethylpiperidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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